molecular formula C12H11NO3 B14289241 Methyl 1-acetylindole-5-carboxylate CAS No. 126759-59-9

Methyl 1-acetylindole-5-carboxylate

Cat. No.: B14289241
CAS No.: 126759-59-9
M. Wt: 217.22 g/mol
InChI Key: CRYNXSAFRMRFFN-UHFFFAOYSA-N
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Description

Methyl 1-acetylindole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an acetyl group at the first position and a carboxylate ester at the fifth position makes this compound unique and valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-acetylindole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include phenylhydrazine and a suitable acetyl-substituted ketone. The reaction is carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol .

Industrial Production Methods: Industrial production of this compound may involve a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high-yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetylindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Scientific Research Applications

Methyl 1-acetylindole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-acetylindole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, exhibiting high-affinity interactions. This binding can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation .

Similar Compounds:

  • Methyl indole-5-carboxylate
  • 1-Acetylindole
  • Indole-3-acetic acid

Comparison: this compound is unique due to the presence of both an acetyl group and a carboxylate ester on the indole ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds. For instance, methyl indole-5-carboxylate lacks the acetyl group, which may reduce its biological potency. Similarly, 1-acetylindole lacks the carboxylate ester, affecting its solubility and reactivity .

Properties

126759-59-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-acetylindole-5-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-7-10(12(15)16-2)3-4-11(9)13/h3-7H,1-2H3

InChI Key

CRYNXSAFRMRFFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

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